molecular formula C₁₃H₁₉N₅O₅ B1146822 O6-(2-Hydroxypropyl)-2'-deoxyguanosine CAS No. 1327339-22-9

O6-(2-Hydroxypropyl)-2'-deoxyguanosine

Cat. No.: B1146822
CAS No.: 1327339-22-9
M. Wt: 325.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Hydroxypropyl” is a functional group that is often used to modify various substances, enhancing their properties . For instance, it is used in the modification of β-cyclodextrin (CD), a cyclic carbohydrate comprising seven α-D-glucose molecules, to enhance its aqueous solubility .


Synthesis Analysis

While specific synthesis methods for “O6-(2-Hydroxypropyl)-2’-deoxyguanosine” were not found, there are studies on the synthesis of related compounds. For example, hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers have been synthesized using Reversible addition–fragmentation chain transfer (RAFT) polymerisation .


Molecular Structure Analysis

The molecular structure of “2-Hydroxypropyl” modified substances has been studied extensively. For instance, in β-cyclodextrin, the 2-hydroxypropyl groups at the O2 positions widen the cavity entrance at the secondary OH position of the CD molecule . The extent and the location of the substitution can affect the cavity structure of the CD molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “O6-(2-Hydroxypropyl)-2’-deoxyguanosine” were not found, there are studies on the oxidation of hydroxypropyl cellulose, a cellulosic derivative with distinct features .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxypropyl” modified substances have been analyzed. For instance, the aqueous solubility of β-cyclodextrin (β-CD) is enhanced by 2-hydroxypropyl (2-HP) substitution of the hydroxyl groups at the CD rims .

Mechanism of Action

The mechanism of action of “2-Hydroxypropyl” modified substances has been studied. For instance, hydroxypropyl cellulose acts to stabilize and thicken the precorneal tear film and prolong the tear film breakup time which is usually accelerated in patients with dry eye states .

Safety and Hazards

While specific safety and hazard information for “O6-(2-Hydroxypropyl)-2’-deoxyguanosine” was not found, there are safety data sheets available for related compounds like 2-Hydroxypropyl methacrylate .

Future Directions

Future research directions could include the development of novel “2-Hydroxypropyl” modified substances for various applications. For instance, biodegradable poly [N-(2-hydroxypropyl)methacrylamide-co-N,N′-bis(acryloyl)cystamine-co-6-methacrylamidohexanoyl hydrazine] (PHPMA-BAC-BMH) nanogels have been synthesized for potential use in drug delivery .

Properties

IUPAC Name

(2R,3R,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O5/c1-6(20)4-22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(3-19)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFWWFZDUMLOEE-FUZJYRNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857835
Record name 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-(2-hydroxypropoxy)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1327339-22-9
Record name 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-(2-hydroxypropoxy)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.